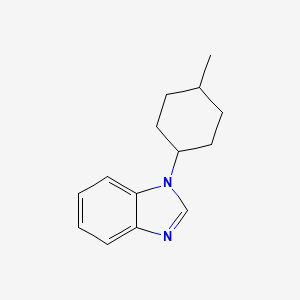

1-(4-methylcyclohexyl)-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylcyclohexyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-11-6-8-12(9-7-11)16-10-15-13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJPYKUCFPAOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879802-81-9 | |

| Record name | 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Methylcyclohexyl 1h 1,3 Benzodiazole and Its Analogues

Retrosynthetic Analysis of the 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole Core

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches. The most logical disconnection is at the N1-C(cyclohexyl) bond, which simplifies the molecule into two key synthons: the benzimidazole (B57391) core and a 4-methylcyclohexyl electrophile. This approach allows for the initial construction of the benzimidazole ring followed by the introduction of the alkyl substituent.

A second, less common, disconnection can be envisioned by breaking the C2-N1 and C-N3 bonds of the imidazole (B134444) ring. This would lead to a substituted o-phenylenediamine (B120857) precursor already bearing the 4-methylcyclohexyl group. While plausible, this approach can be more complex due to potential challenges in the selective N-alkylation of o-phenylenediamine and subsequent cyclization.

Established Synthetic Routes to the 1H-1,3-Benzodiazole Scaffold

The synthesis of the this compound core can be efficiently achieved through a two-step process: formation of the benzimidazole ring followed by N-alkylation.

The construction of the benzimidazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. A common and straightforward approach is the condensation of o-phenylenediamine with a one-carbon electrophile, such as formic acid or an aldehyde, often under acidic conditions. researchgate.net

One of the most widely used methods is the Phillips condensation, which involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. researchgate.net For the synthesis of the unsubstituted benzimidazole core, the reaction with formic acid is typically employed. More recently, a variety of catalysts, including lanthanum chloride and supported gold nanoparticles, have been utilized to promote the cyclization of o-phenylenediamine with aldehydes under milder conditions, often in a one-pot fashion. nih.govnih.gov These methods offer advantages such as improved yields, shorter reaction times, and more environmentally benign conditions. nih.gov

| Starting Materials | Reagent/Catalyst | Conditions | Product | Yield |

| o-phenylenediamine, Formic acid | Heat | Reflux | 1H-1,3-Benzodiazole | Good |

| o-phenylenediamine, Benzaldehyde | Lanthanum chloride | Acetonitrile, rt | 2-Phenyl-1H-1,3-benzodiazole | Excellent |

| o-phenylenediamine, 4-Methylbenzaldehyde | Au/TiO2 | CHCl3:MeOH, 25°C | 2-(p-tolyl)-1H-1,3-benzodiazole | High |

This table presents a summary of common cyclization reactions for the formation of the benzimidazole scaffold.

Once the 1H-1,3-benzodiazole core is synthesized, the 4-methylcyclohexyl group can be introduced via N-alkylation. This is typically achieved by reacting the benzimidazole with a suitable 4-methylcyclohexyl electrophile, such as 4-methylcyclohexyl bromide or tosylate, in the presence of a base. lookchem.comresearchgate.net

The choice of base and solvent is crucial for the success of the N-alkylation. Common bases include potassium carbonate, sodium hydride, and potassium hydroxide. researchgate.net The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. nih.gov For less reactive alkyl halides, such as secondary halides like 4-methylcyclohexyl bromide, elevated temperatures may be required to achieve a reasonable reaction rate and yield. lookchem.com The use of phase-transfer catalysts can also facilitate the alkylation process. researchgate.net

| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Yield |

| 1H-1,3-Benzodiazole | 4-Methylcyclohexyl bromide | K2CO3 | DMF | Heat | This compound | Moderate to Good |

| 1H-1,3-Benzodiazole | 4-Methylcyclohexyl tosylate | NaH | Acetonitrile | rt to Heat | This compound | Moderate to Good |

| 2-Substituted-1H-benzodiazole | Cyclohexyl bromide | KOH | Acetone | Reflux | 1-Cyclohexyl-2-substituted-1H-benzodiazole | Good |

This table outlines representative N-alkylation strategies for the introduction of a cyclohexyl or substituted cyclohexyl group onto the benzimidazole ring.

Novel and Emerging Synthetic Approaches to this compound

In recent years, significant efforts have been directed towards the development of more efficient and sustainable methods for the synthesis of N-substituted benzimidazoles. These include one-pot reaction sequences and transition metal-catalyzed coupling reactions.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. Copper and palladium-catalyzed reactions are particularly prominent in the synthesis of N-substituted benzimidazoles. mdpi.comacs.org

Copper-catalyzed methods, often referred to as Ullmann-type couplings, can be employed for the N-alkylation of benzimidazoles with alkyl halides. These reactions typically utilize a copper(I) salt as the catalyst in the presence of a ligand and a base. While effective for a range of substrates, the coupling of secondary alkyl halides can be challenging.

Palladium-catalyzed cross-coupling reactions have also been developed for the N-alkylation of benzimidazoles. These methods often employ a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. While highly effective for N-arylation, their application in N-alkylation with secondary alkyl halides is an area of ongoing research. A more recent approach involves a cascade palladium-catalyzed process starting from a 2-chloroaryl sulfonate, which allows for the regioselective construction of N-substituted benzimidazoles. beilstein-journals.org

| Catalyst System | Reactants | Key Features |

| Copper(I) iodide / Ligand | 1H-1,3-Benzodiazole, 4-Methylcyclohexyl halide | Mild reaction conditions, good functional group tolerance. |

| Palladium(II) acetate (B1210297) / Phosphine Ligand | 1H-1,3-Benzodiazole, 4-Methylcyclohexyl halide | High efficiency, potential for regioselectivity. |

This table summarizes emerging transition metal-catalyzed approaches for the synthesis of N-alkylated benzimidazoles.

Green Chemistry Principles in the Synthesis of Benzodiazole Derivatives

The synthesis of benzimidazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. sphinxsai.com Conventional synthetic methods often require prolonged reaction times, harsh conditions, and toxic solvents, leading to significant environmental waste. researchgate.net In contrast, modern green approaches offer more sustainable and economical alternatives. sphinxsai.com

Key green strategies in benzimidazole synthesis include:

Use of Eco-Friendly Solvents: There is a significant shift away from traditional volatile organic compounds towards greener solvents like water, ionic liquids (ILs), and deep eutectic solvents (DES). nih.govmdpi.com DES, for instance, can function as both the reaction medium and the reagent, simplifying work-up procedures and improving yields. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent is a highly effective green methodology. benthamdirect.com Techniques such as grinding starting materials with a solid support like silica (B1680970) gel or using nanoparticle catalysts under solvent-free conditions have proven successful. mdpi.comrsc.org

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often leading to higher product yields compared to conventional heating. ijmpr.inorganic-chemistry.orgmdpi.com

These methodologies collectively contribute to making the synthesis of benzimidazole derivatives more environmentally benign and efficient. benthamdirect.com

Optimization of Reaction Conditions and Yields

Achieving high yields of this compound necessitates careful optimization of reaction parameters. The interplay between solvents, temperature, pressure, and catalysts is critical in maximizing reaction efficiency.

Solvent Effects on Reaction Efficiency

The choice of solvent can profoundly impact the rate and yield of benzimidazole synthesis. Studies on model reactions, such as the condensation of o-phenylenediamine with aldehydes, demonstrate that polar solvents are generally more effective. ijprajournal.comresearchgate.net The solubility of reactants and the stability of reaction intermediates are heavily influenced by the solvent medium.

In a comparative study using cobalt (II) acetylacetone (B45752) as a catalyst, polar solvents like methanol (B129727) and ethanol (B145695) facilitated the reaction effectively, whereas non-polar solvents resulted in lower yields. ijprajournal.comresearchgate.net Methanol, in particular, was identified as the optimal solvent, providing the highest product yield. ijprajournal.comresearchgate.net

Table 1: Effect of Different Solvents on Benzimidazole Synthesis Yield

| Solvent | Yield (%) | Reference |

|---|---|---|

| Methanol | 97 | ijprajournal.com |

| Ethanol | 92 | ijprajournal.com |

| Tetrahydrofuran (THF) | 85 | ijprajournal.com |

| Ethyl Acetate | 80 | ijprajournal.com |

Temperature and Pressure Influence on Synthesis

Temperature is a crucial parameter controlling the kinetics of benzimidazole formation. Increasing the reaction temperature generally accelerates the reaction rate. In microwave-assisted syntheses, elevating the temperature from 60 °C to 100 °C can dramatically increase the yield of 1,2-disubstituted benzimidazoles from below 60% to nearly 90% within the same two-hour timeframe. nih.gov

High-temperature water has also been explored as a green solvent for benzimidazole synthesis. researchgate.netrsc.org In this medium, systematically adjusting the temperature and pressure allows for the optimization of reaction yields, which can reach up to 90%. researchgate.netrsc.org For example, studies on the synthesis of 2-phenylbenzimidazole (B57529) in high-temperature water show a clear dependence of yield on temperature, with optimal results often achieved between 250 °C and 400 °C, where pressures can range from 4 MPa to over 50 MPa. researchgate.net

Table 2: Influence of Temperature on Microwave-Assisted Synthesis of a 1,2-Disubstituted Benzimidazole

| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Room Temp | 120 | Low Conversion | nih.gov |

| 2 | 60 | 120 | 59.6 | nih.gov |

| 3 | 100 | 120 | 89.7 | nih.gov |

| 4 | 100 (MW) | 5-10 | 86-99 | mdpi.com |

Catalyst Selection and Loading

The selection of an appropriate catalyst is paramount for an efficient synthesis of benzimidazoles. A wide array of catalysts has been developed, ranging from simple Lewis acids to sophisticated transition-metal complexes and nanoparticles. mdpi.comrsc.org

Lewis Acids: Inexpensive and readily available Lewis acids like zinc triflate and erbium triflate (Er(OTf)₃) are effective catalysts for the condensation of o-phenylenediamines with aldehydes. sphinxsai.comnih.gov In microwave-assisted, solvent-free conditions, a catalyst loading as low as 1 mol% of Er(OTf)₃ can produce excellent yields (86-99%). mdpi.com

Transition Metals: Palladium-based catalysts are used in cascade reactions to construct the benzimidazole ring with high regioselectivity. nih.gov Supported gold nanoparticles (e.g., Au/TiO₂) have also been employed as efficient heterogeneous catalysts that operate under mild, ambient conditions without the need for additional oxidants. mdpi.com

Nanoparticle Catalysts: Various nanocomposites, such as Al₂O₃/CuI/PANI, have been developed to catalyze the reaction between o-phenylenediamine and aldehydes under mild conditions, affording products in excellent yields. rsc.org

The choice of catalyst and its loading must be optimized for the specific substrates and reaction conditions to achieve the desired efficiency and selectivity. rsc.orgnih.gov

Stereoselective Synthesis of this compound Enantiomers

The 4-methylcyclohexyl substituent in this compound introduces a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of great importance in medicinal chemistry, as different enantiomers can have distinct biological activities. While specific literature on the stereoselective synthesis of this exact molecule is limited, general and powerful strategies for preparing chiral benzimidazole derivatives can be applied. epa.gov These methods rely on the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction. researchgate.net

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

Stereoselective synthesis is achieved by creating a chiral environment during the reaction, which favors the formation of one stereoisomer over the other. This is accomplished primarily through two approaches: chiral auxiliaries and chiral catalysts. numberanalytics.com

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a subsequent reaction to occur with a specific stereochemistry. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Popularized by David A. Evans, chiral oxazolidinones are a well-known class of auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net These methods could be used to synthesize a chiral 4-methylcyclohexyl precursor which would then be used to form the final benzimidazole derivative.

Chiral Catalysts: Chiral catalysts offer a more efficient route to enantiomerically pure products, as only a small amount of the catalyst is needed to generate large quantities of the target molecule. Vigorous research in the last few decades has led to the development of various chiral catalysts applicable to benzimidazole synthesis. epa.govresearchgate.net

Organocatalysts: Chiral 2-aminobenzimidazole (B67599) derivatives can act as bifunctional organocatalysts, activating substrates through hydrogen bonding to facilitate enantioselective transformations. researchgate.netresearchgate.net

Metal-Based Catalysts: Transition metal complexes featuring chiral ligands are widely used. More recently, "chiral-at-metal" catalysts, where the chirality originates from the stereogenic arrangement of achiral ligands around the metal center, have been developed. rsc.org These complexes, often based on iridium or rhodium, can act as potent chiral Lewis acids. rsc.org

N-Heterocyclic Carbenes (NHCs): Chiral NHCs, generated in situ from chiral benzimidazolium salts, have shown great potential in asymmetric catalysis, including the borylation of α,β-unsaturated esters, achieving high enantioselectivity with very low catalyst loading (e.g., 0.5 mol%). clockss.org

These advanced catalytic systems provide powerful tools for the synthesis of specific enantiomers of complex molecules like this compound. rsc.orgclockss.org

Table 3: Summary of Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| o-phenylenediamine | Starting Material |

| Benzaldehyde | Reagent |

| Methanol | Solvent |

| Ethanol | Solvent |

| Tetrahydrofuran (THF) | Solvent |

| Ethyl Acetate | Solvent |

| Cobalt (II) acetylacetone | Catalyst |

| Zinc triflate | Catalyst |

| Erbium triflate (Er(OTf)₃) | Catalyst |

| Gold (on TiO₂) | Catalyst |

| Palladium | Catalyst |

| Silica gel | Solid Support |

| Oxazolidinone | Chiral Auxiliary |

| 2-aminobenzimidazole | Chiral Organocatalyst |

| 2-phenylbenzimidazole | Product Example |

Enantiomeric Excess Determination Methodologies

The determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral compounds such as this compound and its analogues. This process quantifies the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. A variety of analytical techniques have been developed for this purpose, with chromatographic methods being particularly prominent for benzimidazole derivatives.

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs) is the most widely employed technique for the direct resolution of racemic benzimidazole compounds. nih.gov These CSPs, often derivatives of cellulose (B213188) or amylose, provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. researchgate.net The choice of the specific chiral column and the mobile phase composition are crucial for achieving optimal separation.

For benzimidazole analogues, amylose-based stationary phases like Chiralpak AD have demonstrated successful enantioseparation. researchgate.netwiley.com The mobile phase typically consists of a mixture of n-hexane and an alcohol, such as 2-propanol, in varying ratios (e.g., 90:10 v/v). wiley.com Similarly, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, as found in Chiralpak® IB® columns, has been used effectively under reversed-phase conditions with eluent systems based on acetonitrile, methanol, and ammonium (B1175870) acetate. nih.gov The selection of the mobile phase can be optimized to achieve good resolution and practical analysis times. nih.gov Detection is commonly carried out using ultraviolet (UV) or fluorescence detectors. wiley.com Fluorescence detection can offer significantly improved sensitivity and lower limits of quantification for derivatives that are fluorescent or have been tagged with a fluorescent group. wiley.com

Supercritical Fluid Chromatography (SFC) presents another powerful technique for the chiral separation of benzimidazole derivatives. researchgate.net SFC often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based columns, such as Chiralpak IA, IB, and IC, have shown excellent selectivity for benzimidazole enantiomers under SFC conditions. researchgate.net

While direct methods like chiral HPLC and SFC are preferred, indirect methods can also be employed. These involve the derivatization of the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques. nih.gov However, this approach requires the availability of a suitable chiral derivatizing agent and may involve additional reaction and purification steps. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents, can also be used to determine enantiomeric purity. libretexts.org The formation of transient diastereomeric complexes with a CSA can lead to distinct NMR signals for each enantiomer, allowing for their quantification. libretexts.org

The following table summarizes typical chromatographic conditions used for the enantiomeric separation of benzimidazole analogues, which could be adapted for this compound.

| Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |

| HPLC | Chiralpak AD (amylose-based) | n-hexane/2-propanol (90:10, v/v) | Not Specified | UV, Fluorescence | wiley.com |

| HPLC | Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate)) | ACN/MeOH/40 mM NH₄OAc | 0.4 mL/min | UV (254 nm) | nih.gov |

| SFC | Chiralpak IA, Chiralpak IE | CO₂/Methanol (with triethylamine) | Not Specified | Not Specified | researchgate.net |

| HPLC | Chiralpak IG-3 (amylose (3-chloro-5-methylphenylcarbamate)) | Methanol | Not Specified | Not Specified | nih.gov |

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

The initial objective was to construct a detailed article outlining the quantum chemical calculations of the molecular and electronic structure, as well as a comprehensive conformational analysis of this compound. The planned structure of the article included an in-depth look at its ground state structures using DFT, elucidation of its electronic structure via ab initio methods, and an analysis of its frontier molecular orbitals (HOMO-LUMO) to understand its reactivity. Furthermore, a detailed examination of the conformational dynamics, including the ring puckering of the cyclohexyl moiety and rotational barriers, was intended.

However, the search for relevant scientific data yielded only general information on computational studies of the broader benzimidazole class of compounds. While there is a body of research on various substituted benzimidazoles, the specific 4-methylcyclohexyl substituent has not been the subject of published computational analysis. This absence of specific data makes it impossible to generate the detailed, data-driven article as requested.

Without access to peer-reviewed studies containing optimized geometrical parameters, molecular orbital energies, potential energy surfaces, and rotational energy barriers for this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and detail. The generation of informative data tables, a crucial component of the requested article, is therefore not feasible.

Computational and Theoretical Investigations of 1 4 Methylcyclohexyl 1h 1,3 Benzodiazole

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole, MD simulations can provide critical insights into its structural flexibility, conformational preferences, and interactions with its environment at an atomic level. These simulations model the molecule's behavior by numerically solving Newton's equations of motion for a system of interacting atoms, offering a dynamic picture of the molecule over time. semanticscholar.orgnih.gov

Solvent Effects on Molecular Conformation and Dynamics

The conformation of this compound is significantly influenced by its surrounding solvent environment. The flexibility of the cyclohexyl ring, which can exist in chair, boat, and twist-boat conformations, along with the rotational freedom around the single bond connecting it to the benzodiazole ring, leads to a complex conformational landscape. MD simulations in explicit solvent models are employed to explore how different solvents stabilize specific conformations. rsc.org

MD simulations can track key dihedral angles and the conformational state of the methylcyclohexyl ring over time in various solvents, revealing the preferred structures and the kinetics of conformational transitions.

Table 1: Predicted Solvent Effects on the Conformation of this compound

| Solvent Type | Dominant Interaction | Expected Effect on Conformation | Cyclohexyl Ring Preference |

|---|---|---|---|

| Nonpolar (e.g., Hexane) | Van der Waals forces | Conformation is dictated primarily by intramolecular steric hindrance, favoring a more compact structure. | Stable chair conformation is highly probable. |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Stabilization of conformers with larger dipole moments. May alter the rotational angle between the rings. | Chair conformation likely dominant, but with potential for increased flexibility. |

| Polar Protic (e.g., Ethanol) | Hydrogen bonding with benzodiazole nitrogen atoms | Solvent molecules form a shell around the benzodiazole moiety, potentially restricting rotational freedom. | Chair conformation remains probable, but solvent interactions could influence axial/equatorial preference of the benzodiazole group. |

Intermolecular Interactions with Solvents or Other Molecules (Theoretical Modeling)

Theoretical modeling, particularly through MD simulations, allows for a detailed characterization of the non-covalent interactions between this compound and surrounding molecules. These interactions are fundamental to understanding its solubility, aggregation behavior, and potential biological activity. The simulations can map the spatial distribution of solvent molecules around the solute, identifying specific interaction sites.

Key interactions that can be modeled include:

Hydrogen Bonds: In protic solvents, the lone pairs on the nitrogen atoms of the benzodiazole ring can act as hydrogen bond acceptors. MD simulations can quantify the strength, lifetime, and geometry of these bonds.

Van der Waals Interactions: These are particularly significant between the hydrophobic 4-methylcyclohexyl group and nonpolar solvent molecules or the nonpolar regions of other molecules.

π-π Stacking: In concentrated solutions or in the presence of other aromatic molecules, the benzodiazole ring can participate in π-π stacking interactions.

Computational analyses such as the Radial Distribution Function (RDF) can be derived from MD trajectories to provide a probabilistic measure of finding a solvent atom at a certain distance from a solute atom, offering a quantitative description of the solvation shell structure.

Theoretical Prediction of Spectroscopic Signatures (Methodologies)

Computational chemistry provides methodologies to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, these theoretical predictions can offer a detailed assignment of spectral features.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The theoretical calculation of NMR chemical shifts is a powerful tool for structure elucidation. The most common and reliable method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT). beilstein-journals.orgbeilstein-journals.org This method involves calculating the absolute magnetic shielding tensors (σ) for each nucleus in the molecule.

The process involves:

Optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net

Performing a GIAO calculation on the optimized geometry to obtain the absolute shielding values.

Converting the calculated absolute shieldings to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using a linear correlation. beilstein-journals.org

These calculations can distinguish between chemically similar but magnetically non-equivalent nuclei, such as the axial and equatorial protons on the cyclohexyl ring or the different aromatic protons on the benzodiazole ring. mdpi.com

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzodiazole: C2 | ~8.1 | ~144.0 |

| Benzodiazole: C4/C7 | ~7.7 | ~115.0 |

| Benzodiazole: C5/C6 | ~7.3 | ~123.0 |

| Benzodiazole: C3a/C7a | - | ~138.0 |

| Cyclohexyl: C1 (CH-N) | ~4.5 | ~55.0 |

| Cyclohexyl: C4 (CH-CH₃) | ~1.8 | ~33.0 |

| Cyclohexyl: CH₃ | ~0.9 | ~21.0 |

Note: Values are hypothetical and based on typical shifts for substituted benzimidazoles and cyclohexyl groups.

Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy

Theoretical vibrational frequency calculations are essential for assigning the absorption bands observed in experimental IR and Raman spectra. These calculations are typically performed using DFT methods (e.g., B3LYP) with an appropriate basis set. mersin.edu.trnih.gov The calculation yields a set of harmonic vibrational frequencies and their corresponding normal modes, which describe the collective motion of atoms for each vibration.

Due to the approximations inherent in the calculations (e.g., harmonic approximation, incomplete basis sets), the computed frequencies are often systematically higher than experimental values. To improve accuracy, the calculated frequencies are uniformly scaled using well-established scaling factors specific to the computational method and basis set used. mersin.edu.tr The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each normal mode to specific molecular vibrations, such as stretching, bending, or torsional motions. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (IR) |

|---|---|---|

| 3100-3000 | Aromatic C-H stretching | Medium |

| 2950-2850 | Aliphatic C-H stretching (cyclohexyl and methyl) | Strong |

| 1620-1580 | C=N stretching | Medium-Strong |

| 1500-1400 | Aromatic C=C ring stretching | Strong |

| 1470-1440 | CH₂ scissoring (cyclohexyl) | Medium |

| 800-700 | Aromatic C-H out-of-plane bending | Strong |

Note: Frequencies are approximate and represent typical ranges for the assigned functional groups.

Electronic Transition Predictions for Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra of molecules like this compound. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation provides:

Excitation Energies: The energy required for each electronic transition, which corresponds to the wavelength of maximum absorption (λmax).

Oscillator Strengths (f): A measure of the intensity of each transition. Transitions with high oscillator strengths correspond to strong absorption bands in the UV-Vis spectrum.

Molecular Orbitals Involved: The calculation identifies the primary molecular orbitals participating in the transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), characterizing it as a π→π* or n→π* transition.

To account for solvent effects, these calculations can be combined with continuum solvation models like the Polarizable Continuum Model (PCM), which can predict solvatochromic shifts (changes in λmax with solvent polarity). nih.gov

Table 4: Hypothetical TD-DFT Predicted Electronic Transitions for this compound in a Nonpolar Solvent

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280 | ~0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~275 | ~0.38 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~245 | ~0.20 | HOMO → LUMO+1 (π→π*) |

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Models)

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are pivotal computational tools in modern drug discovery and medicinal chemistry. researchgate.netnih.gov These theoretical models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. biointerfaceresearch.com For the benzimidazole (B57391) class of compounds, including this compound, QSAR studies are instrumental in predicting the bioactivity of novel derivatives, optimizing lead compounds, and understanding the structural features crucial for their therapeutic effects. nih.govnih.gov The process involves generating a wide array of molecular descriptors that numerically represent the compound's structure and then applying statistical methods to correlate these descriptors with experimental data. biointerfaceresearch.com

Descriptor Generation for this compound and Analogues

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and its analogues, a diverse set of descriptors would be generated to capture constitutional, topological, electronic, and steric features that could influence their interaction with a biological target.

These descriptors are typically categorized into several classes:

1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe aspects like molecular connectivity, topology, and shape. Examples include Wiener index, Kier & Hall connectivity indices, and kappa shape indices.

3D Descriptors: Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement, including steric parameters, surface area, and volume. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that calculate steric and electrostatic fields around the molecules. researchgate.net

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. These descriptors are crucial for understanding reactivity and intermolecular interactions.

The table below summarizes the types of descriptors commonly generated for benzimidazole derivatives in theoretical QSAR studies.

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Count of N atoms, Count of rotatable bonds | Basic composition and size of the molecule. |

| Topological (2D) | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Atom connectivity, branching, and overall shape of the molecular graph. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Three-dimensional size and shape of the molecule. |

| Electrostatic (3D/Quantum) | Dipole Moment, Partial Atomic Charges, Electrostatic Potential | Distribution of charge within the molecule, influencing non-covalent interactions like hydrogen bonds. researchgate.net |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Hardness, Electronegativity | Electronic structure, reactivity, and stability of the molecule. researchgate.net |

Statistical Models for Correlating Structural Features with Reactivity or Binding Affinity (Theoretical)

Once descriptors are generated, statistical methods are employed to build a mathematical model that links them to the observed biological activity (e.g., IC₅₀, MIC) or property. The goal is to create a robust and predictive model that can accurately estimate the activity of new, unsynthesized compounds. nih.gov

Several statistical techniques are commonly used in QSAR studies of benzimidazole derivatives:

Multiple Linear Regression (MLR): This is one of the most straightforward methods used to establish a linear relationship between the dependent variable (activity) and a set of independent variables (descriptors). biointerfaceresearch.com The resulting equation provides direct insight into which descriptors positively or negatively impact activity.

Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them.

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between descriptors and activity, often providing higher predictive power than linear methods. biointerfaceresearch.comnih.gov

The validity and predictive power of a QSAR model are assessed using several statistical metrics. researchgate.net A reliable model must demonstrate not only a good fit for the training data but also a strong ability to predict the activity of an external set of compounds (test set). researchgate.net

The table below presents typical statistical parameters used to validate QSAR models developed for various series of benzimidazole analogues, demonstrating the robustness of these theoretical approaches.

| Statistical Method | Activity Studied | R² (Correlation Coefficient) | Q² (Cross-Validation Coefficient) | External Validation (R²_pred) | Reference |

| MLR, ANN | Anti-enterovirus | - | - | - | biointerfaceresearch.com |

| 2D-QSAR | Anticancer (Breast) | 0.904 | 0.781 | 0.867 | researchgate.net |

| 3D-QSAR (CoMFA) | MALT1 Inhibition | 0.978 | 0.637 | - | researchgate.net |

| 3D-QSAR (CoMSIA) | MALT1 Inhibition | 0.949 | 0.544 | - | researchgate.net |

| MLR, MNLR, ANN | Anticancer (c-Met) | 0.90 - 0.92 | - | - | researchgate.net |

Note: R² indicates the goodness of fit, Q² assesses the internal predictive ability, and R²_pred evaluates the predictive power on an external test set. Higher values (typically > 0.6) indicate a more reliable model.

These computational and theoretical investigations are crucial for rationally designing new benzimidazole derivatives, such as analogues of this compound, with potentially enhanced reactivity or binding affinity for specific therapeutic targets. nih.govnih.gov

Chemical Reactivity and Transformation Mechanisms of 1 4 Methylcyclohexyl 1h 1,3 Benzodiazole

Electrophilic Aromatic Substitution Reactions on the Benzodiazole Ring

The benzimidazole (B57391) ring system is susceptible to electrophilic aromatic substitution. The reaction's regioselectivity is influenced by the electronic properties of the fused benzene (B151609) and imidazole (B134444) rings, as well as the nature of the substituent at the N1-position. The benzene moiety of the benzimidazole scaffold is electron-rich and thus reactive towards electrophiles. chemicalbook.com

In electrophilic aromatic substitution reactions, the incoming electrophile typically attacks the electron-rich benzene ring of the benzimidazole core. The positions C4, C5, C6, and C7 are all potential sites for substitution. The precise location of the substitution is dictated by the directing effects of the imidazole ring and any existing substituents on the benzene ring. Generally, substitution is favored at the C4 and C7 positions due to electronic effects, although mixtures of isomers are common. chemicalbook.com The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. msu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid.

Halogenation: Bromination and chlorination are common, often using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov

Sulfonation: Achieved with fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the benzene ring, though they can be complicated by the basicity of the imidazole nitrogen atoms.

The table below provides hypothetical product distributions for the nitration of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole, based on general principles of electrophilic aromatic substitution on benzimidazoles.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Position of Substitution | Predicted Product | Expected Relative Yield |

| C4 | 1-(4-methylcyclohexyl)-4-nitro-1H-1,3-benzodiazole | Major |

| C5 | 1-(4-methylcyclohexyl)-5-nitro-1H-1,3-benzodiazole | Minor |

| C6 | 1-(4-methylcyclohexyl)-6-nitro-1H-1,3-benzodiazole | Minor |

| C7 | 1-(4-methylcyclohexyl)-7-nitro-1H-1,3-benzodiazole | Major |

The N1-substituent can influence the reactivity of the benzimidazole ring in several ways. The 4-methylcyclohexyl group is a bulky, electron-donating alkyl group.

Electronic Effects: As an electron-donating group, the 4-methylcyclohexyl substituent is expected to increase the electron density of the benzimidazole ring system, thereby activating it towards electrophilic attack. This increased reactivity may lead to faster reaction rates compared to unsubstituted or N-aryl substituted benzimidazoles.

Steric Effects: The bulkiness of the 4-methylcyclohexyl group can sterically hinder the approach of the electrophile to the C7 position, potentially leading to a higher proportion of substitution at the C4 position.

Nucleophilic Additions and Substitutions

Nucleophilic attack on the benzimidazole ring is generally less common than electrophilic substitution due to the electron-rich nature of the aromatic system. However, the C2 position of the imidazole ring is susceptible to nucleophilic attack, particularly if the ring is quaternized or if a leaving group is present at C2. chemicalbook.com

For this compound, direct nucleophilic addition to the C2 carbon is unlikely under normal conditions. However, deprotonation at C2 with a strong base can generate a nucleophilic carbanion, which can then react with electrophiles.

Furthermore, if the benzimidazole ring is modified with strong electron-withdrawing groups on the benzene ring, nucleophilic aromatic substitution (SNAr) can occur, where a nucleophile displaces a leaving group (such as a halide) from the benzene ring.

Metalation and Cross-Coupling Reactions

Modern synthetic methods allow for the functionalization of the benzimidazole core through metal-catalyzed reactions.

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles, including benzimidazoles. nih.gov This approach avoids the need for pre-functionalization (e.g., halogenation) and is more atom-economical. The C2-H bond of the imidazole ring is the most acidic and is therefore the most common site for direct C-H activation. researchgate.net

Various transition metals, including rhodium, nickel, and palladium, have been shown to catalyze the C2-alkylation and arylation of N-substituted benzimidazoles. nih.govnih.gov For instance, rhodium(I) catalysts have been used for the selective branched C-H alkylation of benzimidazoles with Michael acceptors. nih.gov

The table below summarizes representative C-H activation reactions applicable to N-alkylated benzimidazoles.

Table 2: Examples of Direct C-H Activation Reactions on N-Alkyl Benzimidazoles

| Reaction Type | Catalyst System | Reactant | Product Type |

| C2-Alkylation | Rh(I)/bisphosphine/K₃PO₄ | Michael Acceptors | C2-Branched Alkyl Benzimidazole |

| C2-Arylation | Ni(OTf)₂/dcype/K₃PO₄ | Chloroarenes | C2-Aryl Benzimidazole |

| C2-Alkenylation | Ni(OTf)₂/dcypt/K₃PO₄ | Enol Derivatives | C2-Alkenyl Benzimidazole |

In the context of this compound, direct C-H activation would be expected to occur selectively at the C2 position. The 4-methylcyclohexyl group is not expected to interfere electronically with this process, although its steric bulk might influence the efficiency of the catalytic cycle.

A more traditional approach to functionalizing the benzimidazole ring involves initial halogenation followed by a cross-coupling reaction. The benzene ring can be halogenated using standard electrophilic halogenation methods. The resulting halo-benzimidazole can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds.

For example, bromination of this compound would likely yield a mixture of 4-bromo, 7-bromo, and other isomers. These brominated derivatives can then be used in cross-coupling reactions.

Oxidation and Reduction Reactions

The benzimidazole ring contains two nitrogen atoms, N1 and N3. The N1 atom is a tertiary amine, substituted with the 4-methylcyclohexyl group, while the N3 atom is a tertiary imine-like nitrogen within the aromatic system. The N3 atom is generally more susceptible to oxidation due to its higher basicity and availability of its lone pair of electrons.

Oxidation of N-substituted benzimidazoles with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, can lead to the formation of the corresponding N-oxides. rsc.orgnih.govresearchgate.net For this compound, selective oxidation would be expected to occur at the N3 position to yield this compound 3-oxide.

The mechanism of this N-oxidation is believed to proceed through a concerted process where the oxygen atom from the peroxy acid is transferred to the nitrogen atom. osti.gov The reaction is initiated by the nucleophilic attack of the N3 nitrogen on the electrophilic peroxide oxygen.

Table 1: Plausible Oxidation Reaction of this compound

| Reactant | Oxidizing Agent | Plausible Product |

| This compound | m-CPBA | This compound 3-oxide |

This table represents a plausible reaction based on the known reactivity of N-substituted benzimidazoles.

The catalytic hydrogenation of the benzimidazole ring system is a challenging transformation due to the aromatic stability of the heterocyclic core. Typically, harsh reaction conditions, including high pressures and temperatures along with potent catalysts, are required to achieve complete saturation of the benzene and imidazole rings.

Transition-metal catalysts, such as those based on rhodium, ruthenium, or palladium, are often employed for the hydrogenation of N-heterocycles. snnu.edu.cn For this compound, catalytic hydrogenation would likely proceed in a stepwise manner. The benzene portion of the molecule is generally more susceptible to reduction than the imidazole ring. Therefore, initial hydrogenation would likely afford 1-(4-methylcyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole. Further reduction under more forcing conditions could lead to the saturation of the imidazole ring, yielding 1-(4-methylcyclohexyl)octahydro-1H-1,3-benzodiazole.

The mechanism of catalytic hydrogenation involves the adsorption of the benzimidazole onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the aromatic system. The specific stereochemistry of the resulting saturated rings would be dependent on the catalyst and reaction conditions employed.

Table 2: Potential Hydrogenation Products of this compound

| Reactant | Catalyst | Potential Product(s) |

| This compound | Rh/C, H₂ (high pressure) | 1-(4-methylcyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, 1-(4-methylcyclohexyl)octahydro-1H-1,3-benzodiazole |

This table outlines potential hydrogenation products based on the general reactivity of benzimidazoles.

Ring-Opening and Rearrangement Reactions

The benzimidazole ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions.

One documented example is the N-alkylation-induced ring opening of benzimidazole derivatives. fao.orglookchem.comresearchgate.net When treated with an excess of a reactive alkyl halide at elevated temperatures, N-substituted benzimidazoles can undergo a second alkylation at the N3 position to form a benzimidazolium salt. This quaternary salt is then susceptible to nucleophilic attack, which can lead to the cleavage of the imidazole ring. For this compound, treatment with an excess of an alkyl halide could potentially lead to the formation of a disubstituted o-phenylenediamine (B120857) derivative. researchgate.net

Photochemical rearrangements of benzimidazole derivatives have also been reported. For instance, benzimidazole N-oxides can rearrange to benzimidazolones upon photolysis. researchgate.net Furthermore, photochemical conversion of indazoles into benzimidazoles has been documented, highlighting the potential for skeletal rearrangements within this class of heterocycles under photochemical conditions. researchgate.net While not a rearrangement of the benzimidazole itself, this demonstrates the accessibility of this ring system through rearrangement of isomers.

Mechanistic Elucidation Studies

Due to the lack of specific studies on this compound, this section will discuss general mechanistic tools and findings relevant to the benzimidazole core.

Kinetic isotope effect (KIE) studies are a powerful tool for investigating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. For reactions involving the benzimidazole ring, KIEs could be used to probe the nature of transition states.

For instance, in nucleophilic aromatic substitution (SNAr) reactions involving benzimidazole derivatives, a primary ¹²C/¹³C KIE at the carbon atom undergoing substitution can help to distinguish between a stepwise (via a Meisenheimer complex) and a concerted mechanism. nih.govnih.gov A significant KIE would suggest that the C-nucleophile bond formation is part of the rate-determining step. While no specific KIE studies on this compound have been found, this technique would be applicable to studying its reactions.

The trapping of reactive intermediates is a crucial technique for mapping reaction pathways. In the context of benzimidazole chemistry, this could involve the use of specific reagents to capture short-lived species.

For example, in oxidation reactions of benzimidazoles that may proceed through radical mechanisms, radical scavengers like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) can be employed to trap radical intermediates. csbsju.eduacs.org The detection of a TEMPO adduct would provide strong evidence for the involvement of radicals in the reaction mechanism.

In the case of the aforementioned N-alkylation-induced ring opening, the intermediate benzimidazolium salt can often be isolated or detected spectroscopically, providing direct evidence for the proposed reaction pathway. fao.orglookchem.comresearchgate.net

Applications of 1 4 Methylcyclohexyl 1h 1,3 Benzodiazole in Advanced Chemical Research Non Clinical

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazole (B134444) ring of benzimidazole (B57391) derivatives make them excellent ligands for a variety of metal ions. The nature of the substituent at the N1 position can significantly influence the properties and reactivity of the resulting metal complexes.

Synthesis of Metal Complexes with 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole as a Ligand

This compound can act as a monodentate ligand, coordinating to a metal center through the imine nitrogen atom (N3). The synthesis of metal complexes with N-substituted benzimidazoles is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The bulky 4-methylcyclohexyl group can sterically influence the coordination geometry and the number of ligands that can bind to the metal center, potentially leading to the formation of complexes with specific stereochemistry.

For instance, the reaction of N-substituted benzimidazoles with metal halides or acetates can yield complexes with various coordination numbers and geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and reaction conditions. The synthesis of such complexes is a foundational step for exploring their catalytic potential. While specific synthesis with this compound is not extensively documented in publicly available literature, the general principles of coordination chemistry of N-alkyl-benzimidazoles are well-established.

Table 1: Representative Metal Ions and Potential Coordination Geometries with Benzimidazole Ligands

| Metal Ion | Typical Coordination Numbers | Potential Geometries |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

| Ru(II) | 6 | Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

This table is illustrative and based on the general coordination behavior of N-substituted benzimidazole ligands.

Catalytic Activity of this compound-Metal Complexes in Organic Transformations

Metal complexes bearing N-substituted benzimidazole ligands have demonstrated significant catalytic activity in a range of organic transformations. enpress-publisher.comnih.govnih.gov The steric bulk of the N-substituent can play a crucial role in determining the selectivity and efficiency of the catalyst. The 4-methylcyclohexyl group in this compound is expected to create a specific steric environment around the metal center, which can influence substrate approach and product formation.

For example, palladium-benzimidazole complexes are known to be effective catalysts for C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The steric hindrance provided by the bulky N-substituent can enhance the stability of the catalytic species and influence the regioselectivity of the reaction. Similarly, copper complexes with N-substituted benzimidazoles have been explored as catalysts for oxidation reactions. The precise impact of the 4-methylcyclohexyl group would be a subject of specific research, but it is anticipated to modulate the catalytic pocket and thereby the substrate scope and product distribution.

Building Block in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Benzimidazole derivatives are valuable building blocks in this field due to their ability to participate in various non-covalent interactions. openresearchlibrary.orgresearchgate.net

Design Principles for Self-Assembly and Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular architectures is governed by a variety of non-covalent forces, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions. In the case of this compound, the benzimidazole core can participate in π-π stacking interactions with other aromatic systems. The N-H group in the un-substituted benzimidazole is a key site for hydrogen bonding; however, in this N-substituted derivative, this specific interaction is absent.

The dominant non-covalent interactions for this compound are expected to be van der Waals forces and hydrophobic interactions, driven by the large, non-polar 4-methylcyclohexyl group. These interactions can direct the self-assembly of the molecule in solution or in the solid state to form aggregates, liquid crystals, or other ordered structures. The interplay between the aromatic benzimidazole unit and the aliphatic cyclohexyl ring provides a balance of interactions that can be exploited in the design of new materials.

Incorporation into Polymers and Framework Materials (Focus on Synthetic Integration)

The functional properties of this compound make it an attractive building block for incorporation into larger macromolecular structures such as polymers and metal-organic frameworks (MOFs). Synthetic strategies can be devised to chemically integrate this molecule into polymer backbones or as pendant groups. For instance, if a reactive functional group were introduced onto the benzimidazole or cyclohexyl ring, it could be polymerized or grafted onto existing polymer chains.

The incorporation of the bulky and hydrophobic 4-methylcyclohexyl group can significantly alter the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. In the context of framework materials, this compound could be used as a ligand to construct MOFs with specific pore sizes and surface properties, influenced by the steric demands of the cyclohexyl group. While specific examples of polymers or frameworks containing this exact molecule are not readily found, the principles of using substituted benzimidazoles as building blocks are well-established in materials science. openresearchlibrary.org

Chemical Probes and Tools for Molecular Recognition Studies (Mechanistic Focus)

Benzimidazole derivatives are often fluorescent, and their photophysical properties can be sensitive to their local environment. This makes them suitable candidates for the development of chemical probes for molecular recognition and sensing applications.

The interaction of a chemical probe with its target analyte can lead to a change in its fluorescence signal (e.g., intensity, wavelength, or lifetime), which can be used for detection. The this compound molecule, with its benzimidazole fluorophore, could potentially serve as a probe. The 4-methylcyclohexyl group would likely influence its binding selectivity and photophysical response.

For example, a probe based on this scaffold could be designed to bind to a specific biological macromolecule or a small molecule analyte through non-covalent interactions. The bulky and hydrophobic cyclohexyl group could play a key role in directing the probe to a hydrophobic binding pocket. Upon binding, the change in the local environment of the benzimidazole fluorophore could result in a detectable fluorescence signal. Mechanistic studies would focus on understanding the nature of the non-covalent interactions driving the recognition event and how these interactions translate into the observed photophysical changes. While specific applications of this compound as a chemical probe are yet to be widely reported, the underlying principles of using N-substituted benzimidazoles in this capacity are an active area of research. nih.gov

Design of this compound-Based Fluorescent Probes (Focus on Design Principles)

The benzimidazole scaffold is a well-established fluorophore, making its derivatives prime candidates for the development of fluorescent probes. The design of a probe based on this compound would be guided by several key principles rooted in the molecule's structure.

The core of any fluorescent probe is the fluorophore, which in this case is the benzimidazole system. Benzimidazoles possess a rigid planar structure and an extensive π-conjugated electron system, which are conducive to strong fluorescence properties. The design principles for converting a fluorophore like this into a functional probe typically involve three components: the fluorophore itself, a linker, and a recognition element that selectively interacts with the target analyte.

Key design principles would include:

Modulation of Intramolecular Charge Transfer (ICT): The benzimidazole ring can act as an electron acceptor. By attaching an electron-donating group elsewhere on the molecule, an ICT mechanism can be established. The fluorescence properties (intensity and wavelength) of such a system are highly sensitive to the local environment and binding events, which is a primary mechanism for sensing.

Photoinduced Electron Transfer (PET) Quenching: A PET sensor could be designed by attaching a recognition unit (e.g., a metal ion chelator) to the benzimidazole core through a short linker. In the unbound state, electron transfer from the recognition unit to the excited fluorophore quenches fluorescence. Upon binding of the target analyte, this electron transfer is inhibited, and fluorescence is restored or "turned on."

Lipophilicity and Cellular Localization: The 4-methylcyclohexyl group is a bulky, nonpolar substituent. This group significantly increases the lipophilicity of the molecule. In the context of probes for cellular imaging, this property is crucial for influencing how the probe interacts with and crosses lipid membranes, potentially directing it toward specific organelles.

The design process would focus on synthetic modifications to the benzimidazole core of this compound, such as introducing reactive groups that allow for conjugation to analyte-specific recognition moieties.

Application in Affinity Chromatography or Chemical Biology (Focus on Methodological Use)

While specific applications of this compound in affinity chromatography are not extensively documented in publicly available research, its structure lends itself to such methodological uses in chemical biology. The fundamental principle of affinity chromatography is the immobilization of a ligand onto a solid support to capture a specific target molecule (analyte) from a complex mixture.

For this compound to be used methodologically, it would first need to be functionalized to allow for covalent attachment to a chromatography resin (e.g., agarose or sepharose beads). A typical synthetic strategy would involve introducing a reactive handle, such as a carboxylic acid, amine, or thiol group, onto the benzimidazole or cyclohexyl ring.

Methodological Steps for Use:

Ligand Immobilization: The functionalized this compound derivative would be covalently coupled to an activated chromatography support. The choice of coupling chemistry would depend on the nature of the introduced functional group.

Column Packing: The resulting resin, with the benzimidazole derivative acting as the affinity ligand, would be packed into a chromatography column.

Sample Application: A solution containing the target protein or biomolecule (the analyte) would be passed through the column. If the analyte has a specific affinity for the benzimidazole moiety, it will bind to the immobilized ligand.

Washing and Elution: The column would be washed to remove non-specifically bound molecules. The captured analyte would then be eluted by changing the buffer conditions (e.g., pH, ionic strength, or by introducing a competing molecule) to disrupt the interaction between the analyte and the immobilized ligand.

The benzimidazole core could serve as a recognition motif for proteins that bind to purine-like structures, given their structural similarity. The 4-methylcyclohexyl group would act as a spacer, holding the benzimidazole core away from the resin backbone to minimize steric hindrance and improve accessibility for the target molecule.

Precursors for Advanced Organic Materials (Excluding Specific Physical Properties)

The robust chemical nature of the benzimidazole ring makes it an excellent building block for more complex and functional organic materials. The synthesis of these materials relies on the transformation of precursor molecules like this compound.

Synthetic Intermediate for Dyes or Pigments (Focus on Synthetic Transformation)

Benzimidazole derivatives are known intermediates in the synthesis of high-performance organic pigments and dyes, valued for their thermal and photostability. ijarsct.co.inbgsu.edu The transformation of this compound into a dye or pigment would involve chemical reactions that expand its π-conjugated system, thereby shifting its absorption of light into the visible spectrum.

A key synthetic transformation is the condensation reaction . The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. rsc.orgnih.gov To use this compound as an intermediate, it would likely be part of a larger synthetic strategy where the benzimidazole moiety is pre-formed and then coupled with other aromatic systems.

Example Synthetic Transformations:

Coupling Reactions: The benzene (B151609) ring portion of the benzimidazole core can be functionalized with halides (e.g., bromine). This allows for subsequent palladium-catalyzed cross-coupling reactions (like Suzuki or Stille coupling) with other aromatic or heterocyclic molecules to create extended, highly conjugated systems characteristic of organic pigments.

Formation of Azo Dyes: If an amino group were introduced onto the benzimidazole structure, it could be diazotized and then coupled with an electron-rich aromatic compound (like a phenol or aniline derivative) to form a highly colored azo dye. The benzimidazole unit would be an integral part of the final chromophore.

The role of the this compound in this context is that of a stable, pre-formed heterocyclic building block that imparts desirable stability properties to the final dye or pigment. The cyclohexyl group would primarily influence the solubility and processing characteristics of the intermediate and the final product.

| Transformation Type | Reagents/Conditions | Resulting Structure |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted benzimidazole |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Extended π-conjugated system |

| Nitration followed by Reduction | HNO₃/H₂SO₄ then Fe/HCl | Amino-substituted benzimidazole |

| Diazotization & Azo Coupling | NaNO₂/HCl then Naphthol | Azo dye containing benzimidazole |

Building Block for Electronic or Optoelectronic Materials (Focus on Chemical Structure and Synthesis)

The chemical structure of benzimidazole derivatives makes them highly suitable as building blocks for materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). bgsu.edu The benzimidazole core possesses inherent properties that are beneficial for these applications.

Structural Contributions:

Electron-Deficient Nature: The imidazole portion of the benzimidazole ring is electron-deficient. This property facilitates the transport of electrons, making benzimidazole derivatives excellent candidates for electron-transporting layers (ETL) or host materials in OLEDs.

Rigidity and Stability: The fused aromatic ring system provides high thermal and chemical stability, which is critical for the longevity and performance of electronic devices.

Tunability: The structure can be readily modified. The 4-methylcyclohexyl substituent on the nitrogen atom is a key feature. Unlike a simple planar group, this bulky, aliphatic group can disrupt intermolecular π-π stacking. This disruption can improve the solubility of the material in organic solvents, which is a major advantage for solution-based processing and fabrication of devices. It also influences the morphology of thin films.

Synthesis of Larger Systems: The synthesis of electronic materials from this compound would involve incorporating it into larger molecular or polymeric structures. This is typically achieved through metal-catalyzed cross-coupling reactions. For instance, after halogenating the benzimidazole core, it can be polymerized with other aromatic monomers to create a conjugated polymer with specific electronic properties.

| Feature | Structural Origin | Relevance to Electronic Materials |

| Electron Transport | Electron-deficient imidazole ring | Use in Electron Transport Layers (ETLs) |

| Thermal Stability | Fused aromatic bicyclic system | Device longevity and reliability |

| Solution Processability | 4-methylcyclohexyl substituent | Enables cost-effective fabrication methods |

| Morphological Control | Bulky, non-planar cyclohexyl group | Influences thin-film packing and performance |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 4 Methylcyclohexyl 1h 1,3 Benzodiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the ¹H, ¹³C, and ¹⁵N resonances of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The benzimidazole (B57391) ring protons (H4-H7) are expected to appear in the aromatic region (δ 7.0-8.0 ppm), while the single proton on the C2 carbon (H2) would resonate further downfield (δ ~8.1 ppm). The protons of the 4-methylcyclohexyl group will appear in the aliphatic region (δ 0.9-4.5 ppm). The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The benzimidazole carbons typically resonate between δ 110 and 155 ppm, while the aliphatic carbons of the cyclohexyl ring and methyl group appear upfield. researchgate.netrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | ~8.1 (s) | ~142 |

| 4/7 | 7.5-7.8 (m) | ~120 / ~110 |

| 5/6 | 7.2-7.4 (m) | ~123 |

| 3a/7a | - | ~143 / ~134 |

| 1' | ~4.2 (tt) | ~55 |

| 2'/6' (ax) | 1.8-2.0 (m) | ~34 |

| 2'/6' (eq) | 2.1-2.3 (m) | ~34 |

| 3'/5' (ax) | 1.2-1.4 (m) | ~31 |

| 3'/5' (eq) | 1.7-1.9 (m) | ~31 |

| 4' | 1.5-1.7 (m) | ~32 |

| CH₃ | ~0.9 (d) | ~22 |

Note: Predicted values are based on data for analogous N-substituted benzimidazoles and substituted cyclohexanes. Actual values may vary depending on solvent and experimental conditions.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would reveal correlations between adjacent protons in the benzimidazole ring (e.g., H4 with H5, H5 with H6, H6 with H7) and throughout the entire 4-methylcyclohexyl spin system, confirming the connectivity within each fragment. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). youtube.com This allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For example, the proton at δ ~4.2 ppm would correlate with the C1' carbon at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt It provides the key to connecting the separate structural fragments. A critical correlation would be observed between the C1' proton of the cyclohexyl ring and the C2 and C7a carbons of the benzimidazole ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. acs.orgmdpi.com This is particularly useful for determining the stereochemistry and preferred conformation. For the 4-methylcyclohexyl group, NOESY can help confirm a chair conformation and determine whether the benzimidazole substituent is in an axial or equatorial position by observing correlations between the C1' proton and the C3'/C5' protons. mdpi.comacs.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less sensitive, provides direct information about the nitrogen atoms. researchgate.net For N-substituted benzimidazoles, the two nitrogen atoms have distinct chemical shifts. The N1 atom, bonded to the cyclohexyl group, would have a different chemical shift than the N3 atom. Typical ¹⁵N chemical shifts for benzimidazole nitrogens can range from 145 to 240 ppm, providing valuable data for confirming the electronic structure. japsonline.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a pharmaceutical ingredient. jeol.combruker.com While solution NMR spectra of different polymorphs are identical, solid-state NMR (SSNMR) is a powerful, non-destructive technique for their analysis. researchgate.netnih.gov

The primary SSNMR method used is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). irispublishers.com The methodology involves:

Sample Preparation: The solid powder is packed into a zirconia rotor. No dissolution or complex preparation is required. bruker.com

Magic-Angle Spinning (MAS): The rotor is spun at a high frequency (several kilohertz) at an angle of 54.74° relative to the external magnetic field. This process averages out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, which cause significant line broadening in solid samples, resulting in high-resolution spectra. irispublishers.com

Cross-Polarization (CP): To overcome the low natural abundance and sensitivity of ¹³C nuclei, magnetization is transferred from the abundant ¹H nuclei to the ¹³C nuclei, enhancing the signal intensity. irispublishers.com

Different polymorphs have distinct arrangements of molecules in the crystal lattice. These variations in intermolecular interactions and molecular conformations lead to slightly different local electronic environments for the carbon atoms. As a result, the isotropic chemical shifts in the ¹³C CP/MAS spectra of different polymorphs will be different, allowing for their unambiguous identification and differentiation. jeol.com Furthermore, SSNMR is an inherently quantitative technique that can determine the relative amounts of different polymorphs in a mixture without the need for calibration curves. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (C₁₄H₁₈N₂), the expected exact mass for the protonated molecule, [M+H]⁺, can be calculated. An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the molecular formula. chemrxiv.org

Interactive Data Table: HRMS Data for C₁₄H₁₈N₂

| Ion Formula | Calculated Exact Mass |

| [C₁₄H₁₈N₂ + H]⁺ | 215.15428 |

| [C₁₄H₁₈N₂ + Na]⁺ | 237.13622 |

| [C₁₄H₁₈N₂ + K]⁺ | 253.11016 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. youtube.comncsu.edu The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation pathways are expected to involve cleavages within the cyclohexyl ring and the benzimidazole core. journalijdr.comjournalijdr.com Common fragmentation pathways for N-substituted benzimidazoles include:

Loss of the Alkyl Substituent: Cleavage of the N-C bond connecting the cyclohexyl ring to the benzimidazole nitrogen, leading to a fragment corresponding to the protonated benzimidazole core (m/z 119).

Fragmentation of the Cyclohexyl Ring: Loss of neutral fragments such as alkenes from the cyclohexyl ring through various rearrangement processes.